molecular formula C32H53N9O11 B1393780 Thymopentin monoacetate CAS No. 89318-88-7

Thymopentin monoacetate

Cat. No. B1393780
CAS RN: 89318-88-7
M. Wt: 739.8 g/mol
InChI Key: YRTISBKUCLDRGF-ADVSENJOSA-N
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Description

Thymopentin, also known as TP5, is an immunostimulant . It has been used in several clinical studies in the early years of the AIDS pandemic (from 1983 to 1985). Thymopentin helped to improve the immunological condition in several patients for a brief time under specific treatments . It is clinically used in the treatments of autoimmune diseases, such as atopic dermatitis, chronic lymphocytic leukemia, Sezary’s syndrome, rheumatoid arthritis, as well as decreased immune competency in elder surgical patients .


Molecular Structure Analysis

The bioactive pentapeptide thymopentin (TP5), with the chemical formula Arg-Lys-Asp-Val-Tyr and a molecular weight of 679.77, exhibits excellent water solubility and possesses notable biological properties, including its ability to facilitate CD4+ and CD8+ subsets differentiation and maturation .


Physical And Chemical Properties Analysis

The bioactive pentapeptide thymopentin (TP5), with the chemical formula Arg-Lys-Asp-Val-Tyr and a molecular weight of 679.77, exhibits excellent water solubility and possesses notable biological properties .

Scientific Research Applications

Immunomodulatory Properties and Therapeutic Applications

  • Thymopentin is known for its role in stimulating cellular immune responses, particularly its impact on the maturation and function of dendritic cells. It has shown effectiveness in up-regulating the expression of certain molecules on bone marrow dendritic cells (BMDCs), enhancing DC/T-cell pathways, and could be considered as a potential adjuvant for DC-based vaccines (Wang et al., 2014).
  • An investigation into the pharmacological properties of thymopentin revealed its interaction with CEM cells and its enzymatic stability. This research is significant for understanding the drug's immunomodulating activity and potential clinical use (Degraw et al., 1997).
  • Studies on thymopentin's pharmacokinetics, including its metabolism by mucosal membrane aminopeptidases and the influence of inhibitors like aminoboronic acid derivatives, are crucial for optimizing its transmucosal delivery (Hussain et al., 1990).

Structural Modification and Drug Design

  • Research has been conducted on the structural modification of thymopentin, aiming to improve its stability and anti-enzymolysis ability in vivo. This includes amino acid replacement, sequence adjustment, and the design of cyclic derivatives, which are important strategies for the development of new immunomodulators (Pu, 2009).
  • Another study explored the preparation of radioiodinated thymopentin, which retained biological activity and can be used in receptor binding studies (Venkat et al., 1991).

Clinical Research and Applications

  • Thymopentin's influence on antibody response and cell function in specific patient groups, like those undergoing hemodialysis and failing to respond to hepatitis B vaccination, was examined. However, it did not show significant improvement in monocyte and T cell function in these patients (Dumann et al., 1990).
  • The potential of thymopentin in enhancing the generation of T-cell lineage from human embryonic stem cells in vitro was also studied. This research provides insights into how thymopentin might be used in cellular therapies (Zhu et al., 2015).

Novel Drug Delivery Systems

  • There have been advancements in creating novel drug delivery systems for thymopentin, such as solid lipid nanoparticles and phospholipid-based phase separation gel. These are designed to improve the drug's bioavailability and prolong its immunomodulatory effects (Morel et al., 1996); (Zhang et al., 2018).

Safety And Hazards

Thymopentin has been studied extensively in animals and in large human clinical trials. Studies in animals included acute, subacute, and chronic toxicity studies in various species and indicated the compound to be safe .

Future Directions

The clinical research on thymosin peptide drugs in lung cancer and the basic research on the mechanism of thymosin drugs in anti-lung cancer are both systematically summarized and analyzed in this paper, along with future research directions .

properties

IUPAC Name

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTISBKUCLDRGF-ADVSENJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237615
Record name Thymopentin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymopentin monoacetate

CAS RN

89318-88-7
Record name Thymopentin monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymopentin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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